

# Toxicological Profile of Dicyclohexyl Phthalate-d4: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dicyclohexyl phthalate-d4*

Cat. No.: *B113682*

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Disclaimer: This document provides a comprehensive toxicological overview of Dicyclohexyl phthalate (DCHP). Specific toxicological data for its deuterated analogue, **Dicyclohexyl phthalate-d4** (DCHP-d4), is not readily available in public literature. DCHP-d4 is primarily used as an internal standard in analytical testing. Due to the nature of isotopic substitution, where hydrogen is replaced by deuterium, the toxicological properties of DCHP-d4 are presumed to be virtually identical to those of DCHP. Therefore, the data presented herein for DCHP serves as a robust surrogate for assessing the toxicological profile of DCHP-d4.

## Executive Summary

Dicyclohexyl phthalate (DCHP) is a plasticizer that has been the subject of toxicological evaluation due to its potential for human exposure. This guide summarizes the key toxicological data for DCHP, focusing on reproductive and developmental toxicity, genotoxicity, and its anti-androgenic mechanism of action. The information is intended for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized using diagrams.

## Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Dicyclohexyl phthalate.

### Table 1: Reproductive and Developmental Toxicity Data

Study Type	Species	Route of Administration	Doses	NOAEL (No-Observed-Adverse-Effect Level)	LOAEL (Lowest - Observed-Adverse-Effect Level)	Key Findings	Reference
Two-Generation Reproductive Toxicity	Sprague-Dawley Rat	Diet	0, 240, 1200, 6000 ppm	Parental (Male): 240 ppm	Parental (Male): 1200 ppm	Inhibition of body weight gain, liver and thyroid effects in parents.	<a href="#">[1]</a>
				(Female): 1200 ppm Offspring (Male): 240 ppm Offspring (Female): 1200 ppm	(Female): 6000 ppm Offspring (Male): 1200 ppm Offspring (Female): 6000 ppm	Decreased anogenital distance and appearance of areolae in male offspring.	
Developmental Toxicity	Sprague-Dawley Rat	Gavage	0, 250, 500, 750 mg/kg/day	-	250 mg/kg/day (for decreased anogenital	Fetal growth retardation at high doses. Significant dose-related	<a href="#">[2]</a>

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**Table 2: Genotoxicity Data**

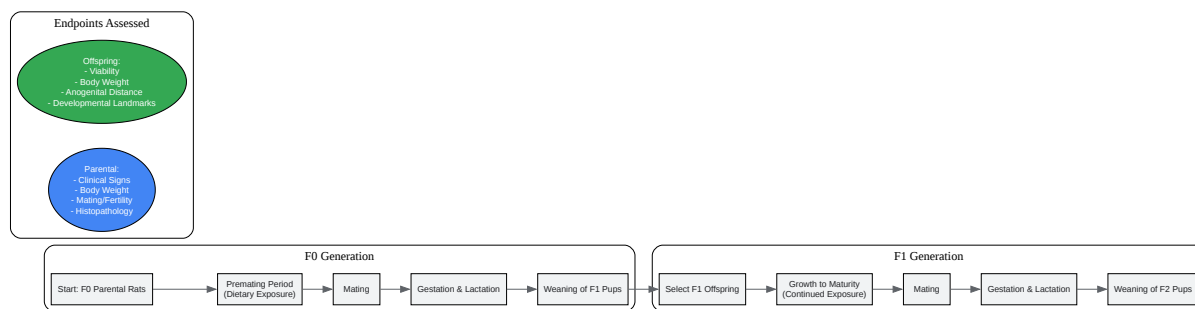
Assay Type	Test System	Concentrations/Doses	Metabolic Activation (S9)	Result	Reference
Comet Assay	Testicular cells of male rat pups (in utero exposure)	20, 100, 500 mg/kg/day	In vivo	Positive (DNA breakage at 100 and 500 mg/kg/day)	[3]
TUNEL Assay	Testicular cells of male rat pups (in utero exposure)	20, 100, 500 mg/kg/day	In vivo	Positive (Increased TUNEL-positive cells)	[3]
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA1535, TA1537, TA98, TA100 and Escherichia coli strain WP2uvrA	50 to 5000 µg/plate	With and Without	Negative	

## Experimental Protocols

### Two-Generation Reproductive Toxicity Study

The two-generation reproductive toxicity study for DCHP was conducted following a protocol similar to the OECD Guideline 416.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Test Species: Sprague-Dawley rats.
- Administration: DCHP was administered through the diet at concentrations of 0, 240, 1200, or 6000 ppm.[\[1\]](#)
- Parental Generation (F0): Male and female rats were exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.
- First Filial Generation (F1): Offspring from the F0 generation were selected and exposed to the same diet from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
- Endpoints Evaluated:
  - Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and detailed histopathology of reproductive organs.
  - Offspring (F1 and F2): Viability, sex ratio, body weight, anogenital distance, nipple retention, and developmental landmarks. Necropsy and histopathology were also performed on selected offspring.



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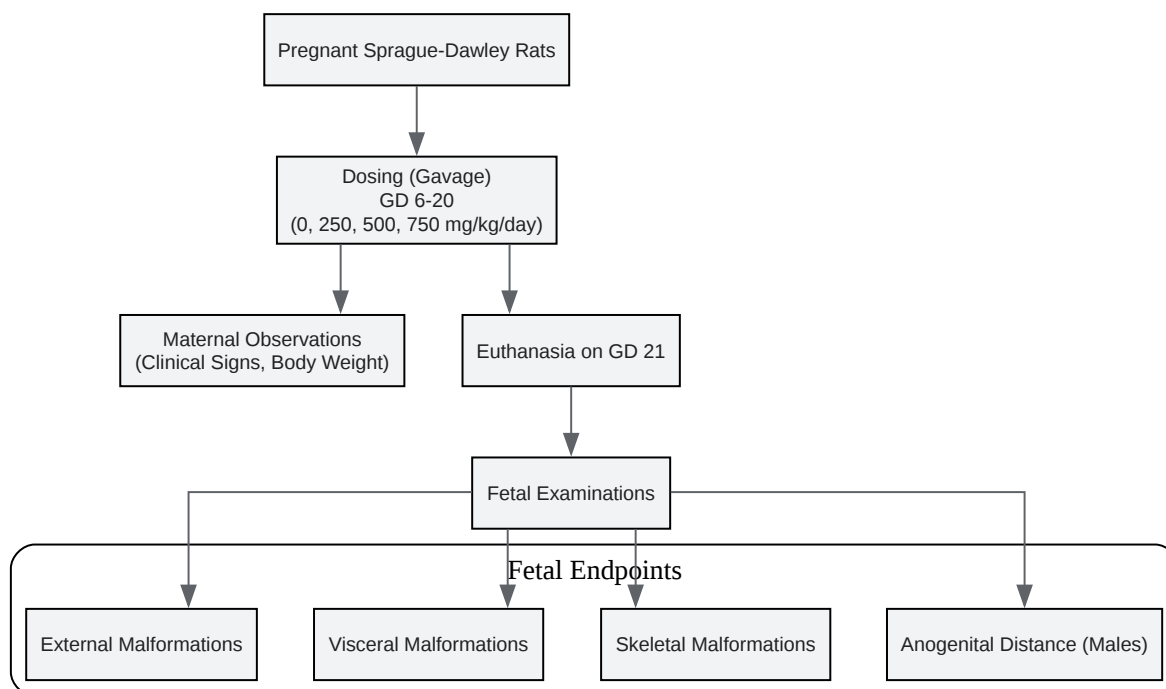
*Workflow of a Two-Generation Reproductive Toxicity Study.*

## Developmental Toxicity Study

The developmental toxicity of DCHP was evaluated in a study by Saillenfait et al. (2009).[2]

- Test Species: Pregnant Sprague-Dawley rats.
- Administration: DCHP was administered by gavage at doses of 0, 250, 500, or 750 mg/kg/day from gestation day (GD) 6 to 20.[2]
- Maternal Evaluation: Dams were observed for clinical signs of toxicity, and body weight and food consumption were recorded.

- Fetal Evaluation: On GD 21, fetuses were examined for external, visceral, and skeletal malformations, as well as developmental variations. Anogenital distance was measured in male fetuses.



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*Workflow of a Developmental Toxicity Study.*

## Genotoxicity Assays

A study by Erkekoglu et al. (2013) investigated the genotoxic potential of DCHP in the testicular cells of rat pups following in utero exposure.[3]

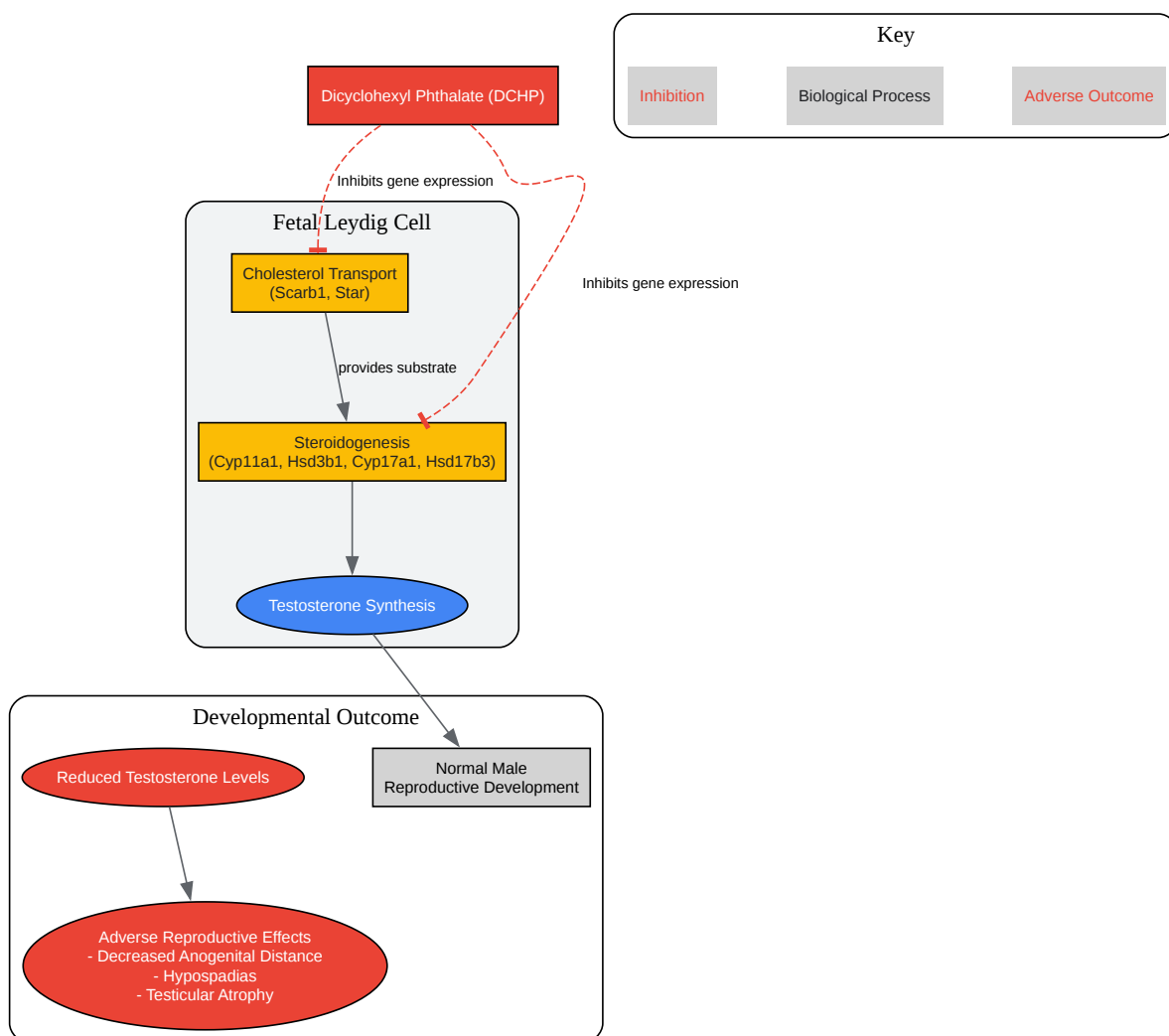
- Test Species: Pregnant Wistar rats.
- Administration: DCHP was administered by gavage at doses of 0, 20, 100, and 500 mg/kg/day from gestational day 6 to 19.[3]

- **Sample Collection:** Testes were collected from male pups at prepubertal, pubertal, and adult stages.
- **Comet Assay:** Single-cell gel electrophoresis was performed on testicular cells to detect DNA strand breaks.
- **TUNEL Assay:** Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) was used to detect apoptotic cells in testicular tissue.
- **Test System:** Salmonella typhimurium strains TA1535, TA1537, TA98, TA100 and Escherichia coli strain WP2uvrA.
- **Method:** Plate incorporation method.
- **Concentrations:** Up to 5000  $\mu$ g/plate.
- **Metabolic Activation:** The assay was conducted with and without a rat liver S9 fraction for metabolic activation.
- **Endpoint:** The number of revertant colonies was counted to assess the mutagenic potential.

## Signaling Pathways in Dicyclohexyl Phthalate Toxicity

The primary mechanism of reproductive toxicity for DCHP and other phthalates is through the disruption of androgen signaling, particularly in the developing male. This anti-androgenic effect is primarily due to the inhibition of testosterone synthesis in fetal Leydig cells.[8][9][10]

The proposed signaling pathway involves the downregulation of several key genes and proteins involved in cholesterol transport and steroidogenesis. DCHP has been shown to down-regulate the expression of genes such as Lhcgr, Scarb1, Star, Cyp11a1, Hsd3b1, Cyp17a1, and Hsd17b3 in Leydig cells.[8] This leads to a reduction in testosterone production, which is crucial for the normal development of male reproductive organs.



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*Proposed Anti-Androgenic Signaling Pathway of DCHP in Fetal Leydig Cells.*



## Conclusion

The toxicological data for Dicyclohexyl phthalate (DCHP) indicate that it is a reproductive and developmental toxicant, with its primary mechanism of action being the disruption of androgen signaling. Genotoxicity data suggest a potential for DNA damage under certain conditions. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and professionals in the fields of toxicology and drug development for assessing the potential risks associated with exposure to DCHP and its deuterated analogue, DCHP-d4. Further research may be warranted to investigate any subtle differences in the toxicokinetics and metabolism of DCHP-d4 compared to DCHP.

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